N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-fluorophenyl)-2-(4-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)benzamide
- N-(3-chlorophenyl)-2-(4-methylphenyl)acetamide
- N-(3-methylphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVCTKHNYEFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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